

comparing solubility of different alkaline earth oxalates

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Compound of Interest

Compound Name: *Strontium oxalate*

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A Comprehensive Guide to the Solubility of Alkaline Earth Oxalates for Researchers and Drug Development Professionals

The solubility of alkaline earth metal oxalates is a critical factor in various fields, including pharmaceutical development, industrial processing, and environmental science. Understanding the subtle differences in their solubility can be pivotal in preventing unwanted precipitation, controlling crystallization processes, and developing targeted therapeutic agents. This guide provides a comparative analysis of the solubility of key alkaline earth oxalates, supported by quantitative data and a detailed experimental protocol for solubility determination.

Comparative Solubility of Alkaline Earth Oxalates

The solubility of alkaline earth oxalates in aqueous solutions is inversely related to their solubility product constant (K_{sp}). A smaller K_{sp} value indicates lower solubility. The trend in solubility among the alkaline earth oxalates is not monotonically increasing or decreasing but shows variability down the group. Beryllium oxalate is notably more soluble than the other alkaline earth oxalates. For the sparingly soluble oxalates of magnesium, calcium, strontium, and barium, the solubility product constants at or near 25°C are summarized below.

Data Summary: Solubility Product Constants (K_{sp}) of Alkaline Earth Oxalates

Alkaline Earth Oxalate	Formula	Ksp at ~25°C
Magnesium Oxalate	MgC ₂ O ₄	8.6 x 10 ⁻⁵
Calcium Oxalate	CaC ₂ O ₄	2.3 x 10 ⁻⁹
Strontium Oxalate	SrC ₂ O ₄	5.6 x 10 ⁻⁸
Barium Oxalate	BaC ₂ O ₄	1.6 x 10 ⁻⁷

Note: The exact Ksp values can vary slightly depending on the experimental conditions and the source.

From the table, it is evident that calcium oxalate is the least soluble, followed by **strontium oxalate**, barium oxalate, and then magnesium oxalate, which is the most soluble among these four.

Experimental Protocol: Determination of Oxalate Solubility by Redox Titration

A robust and widely used method for determining the concentration of oxalate ions in a saturated solution, and thus the Ksp of a sparingly soluble oxalate salt, is through redox titration with potassium permanganate (KMnO₄).

Objective: To determine the molar solubility and Ksp of an alkaline earth oxalate.

Principle: The oxalate ion (C₂O₄²⁻) is oxidized by the permanganate ion (MnO₄⁻) in an acidic solution. The reaction is self-indicating, as the deep purple permanganate ion becomes colorless upon reduction to Mn²⁺. The endpoint is reached when a faint, persistent pink color appears, indicating an excess of MnO₄⁻.

Materials:

- Alkaline earth oxalate salt (e.g., CaC₂O₄)
- Standardized potassium permanganate (KMnO₄) solution (~0.02 M)
- Sulfuric acid (H₂SO₄), 1 M

- Deionized water
- Burette, pipette, conical flasks, volumetric flasks
- Heating plate and thermometer
- Filter paper and funnel

Procedure:

- Preparation of a Saturated Solution:
 - Add an excess of the solid alkaline earth oxalate to a known volume of deionized water in a conical flask.
 - Stir the solution continuously for an extended period (e.g., 24 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached and the solution is saturated.
 - Carefully filter the saturated solution to remove any undissolved solid.
- Titration:
 - Pipette a precise volume (e.g., 25.00 mL) of the clear, saturated oxalate solution into a clean conical flask.
 - Add an equal volume of 1 M sulfuric acid to the flask to create an acidic environment.
 - Gently heat the solution to 60-70°C. This is crucial as the reaction between oxalate and permanganate is slow at room temperature.^[1]
 - Fill a burette with the standardized KMnO_4 solution and record the initial volume.
 - Titrate the hot oxalate solution with the KMnO_4 solution while constantly swirling the flask. The purple color of the permanganate will disappear as it reacts.
 - The endpoint is reached when the addition of a single drop of KMnO_4 solution results in a faint but persistent pink color throughout the solution.

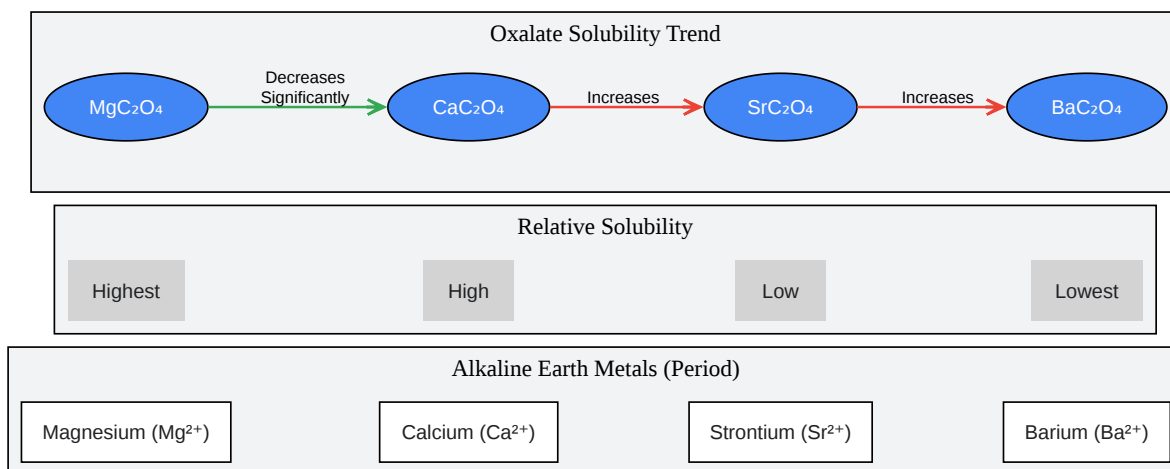
- Record the final volume of the KMnO_4 solution used.
- Repeat the titration at least two more times with fresh aliquots of the saturated oxalate solution to ensure concordant results.

Calculations:

- Balanced Redox Reaction: $5\text{C}_2\text{O}_4^{2-}(\text{aq}) + 2\text{MnO}_4^{-}(\text{aq}) + 16\text{H}^{+}(\text{aq}) \rightarrow 10\text{CO}_2(\text{g}) + 2\text{Mn}^{2+}(\text{aq}) + 8\text{H}_2\text{O}(\text{l})$
- Moles of MnO_4^{-} used: Moles of $\text{MnO}_4^{-} = \text{Molarity of KMnO}_4 \times \text{Volume of KMnO}_4 \text{ (in L)}$
- Moles of $\text{C}_2\text{O}_4^{2-}$ in the aliquot: From the stoichiometry of the balanced equation, the mole ratio of $\text{C}_2\text{O}_4^{2-}$ to MnO_4^{-} is 5:2. Moles of $\text{C}_2\text{O}_4^{2-} = (\text{Moles of MnO}_4^{-}) \times (5/2)$
- Molar Solubility (s): The molarity of the oxalate ion in the saturated solution is equal to the molar solubility (s) of the alkaline earth oxalate (assuming a 1:1 salt like CaC_2O_4). $s = [\text{C}_2\text{O}_4^{2-}] = \text{Moles of C}_2\text{O}_4^{2-} / \text{Volume of saturated solution aliquot (in L)}$
- Solubility Product Constant (K_{sp}): For an alkaline earth oxalate with the general formula MC_2O_4 , the dissociation is: $\text{MC}_2\text{O}_4(\text{s}) \rightleftharpoons \text{M}^{2+}(\text{aq}) + \text{C}_2\text{O}_4^{2-}(\text{aq})$ $K_{\text{sp}} = [\text{M}^{2+}][\text{C}_2\text{O}_4^{2-}] = (s)(s) = s^2$

Visualizing Solubility Trends

The following diagram illustrates the general relationship between the alkaline earth metal cation and the solubility of its corresponding oxalate salt, highlighting the non-linear trend observed.



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Caption: A diagram illustrating the non-linear trend in the solubility of alkaline earth oxalates.

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References

- 1. [biointerfaceresearch.com](https://www.biointerfaceresearch.com) [biointerfaceresearch.com]
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